molecular formula C6H10N4OS B596683 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide CAS No. 1211773-00-0

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Cat. No.: B596683
CAS No.: 1211773-00-0
M. Wt: 186.233
InChI Key: TVTPGVBYEMQCKL-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed the most favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This enzyme is essential for the survival of Helicobacter pylori (H. pylori), as the conversion of urea to ammonia leads to an increase in pH . Therefore, the inhibition of this enzyme is an efficient way for the treatment of infections caused by this bacterium .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the pH level necessary for the survival of H. pylori . This makes the compound a potential candidate for the treatment of infections caused by this bacterium .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole with N,N-dimethylacetamide under specific conditions. One common method involves the use of 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide as starting materials . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10(2)5(11)3-4-8-9-6(7)12-4/h3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPGVBYEMQCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672483
Record name 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211773-00-0
Record name 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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